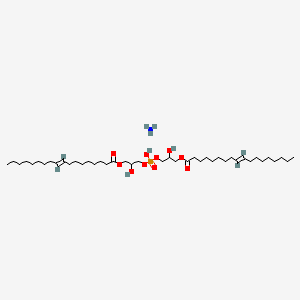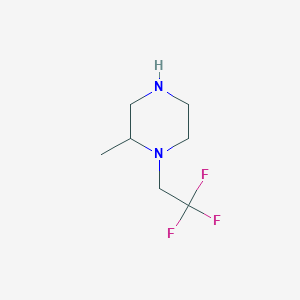
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carbonyl chloride group at the 5-position, a methyl group at the 1-position, and a thienyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- typically involves the reaction of 1-methyl-3-(2-thienyl)-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-methyl-3-(2-thienyl)-1H-pyrazole
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thienyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The pyrazole ring can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Amides and Esters: Formed via nucleophilic substitution at the carbonyl chloride group
Oxidized and Reduced Derivatives: Resulting from reactions at the thienyl group
Aplicaciones Científicas De Investigación
1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1H-Pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
1H-Pyrazole-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
1H-Pyrazole-5-carbonitrile: Features a nitrile group at the 5-position.
Uniqueness: 1H-Pyrazole-5-carbonylchloride, 1-methyl-3-(2-thienyl)- is unique due to the presence of the carbonyl chloride group, which imparts high reactivity towards nucleophiles
Propiedades
Número CAS |
876316-45-9 |
|---|---|
Fórmula molecular |
C9H7ClN2OS |
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClN2OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3 |
Clave InChI |
RWNPHTCQXYXZQA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)

![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)



